molecular formula C12H17N3O4 B6147921 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1785380-40-6

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B6147921
CAS No.: 1785380-40-6
M. Wt: 267.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a tert-butoxycarbonyl (Boc)-protected azetidine moiety. Its empirical formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol and a CAS registry number of 2095672-42-5 . The Boc group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of peptide mimetics, kinase inhibitors, and other bioactive molecules .

Properties

CAS No.

1785380-40-6

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Boc-Protected Azetidine-3-yl Intermediate

The azetidine ring is synthesized via intramolecular cyclization of γ-chloroamines under basic conditions. A representative protocol involves:

  • Cyclization : Treatment of 3-chloroazetidine precursor with potassium carbonate in acetonitrile at 60°C for 12 hours.

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
CyclizationK₂CO₃, CH₃CN, 60°C78%92%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂95%98%

Preparation of Pyrazole-4-carboxylic Acid Core

The pyrazole ring is synthesized via cyclocondensation, adapted from methodologies in patent CN111362874B:

  • α,β-Unsaturated Ester Formation : Reacting ethyl propiolate with 2,2-difluoroacetyl chloride in the presence of triethylamine.

  • Cyclization : Treating the intermediate with methylhydrazine in ethanol/water (3:1) at 0–5°C, followed by acidification to pH 1–2.

Optimized Conditions :

  • Catalyst: Morpholine (10 mol%)

  • Temperature: 0°C (cyclization), 80°C (reflux for recrystallization)

  • Recrystallization Solvent: 40% ethanol/water

Outcome :

  • Isomer Ratio (3- vs. 5-substituted): 95:5

  • Yield After Recrystallization: 75.8%

Final Coupling and Deprotection

Coupling the azetidine and pyrazole fragments is achieved via Mitsunobu reaction or palladium-catalyzed cross-coupling:

  • Mitsunobu Coupling :

    • Reagents: DIAD, PPh₃, THF

    • Conditions: 0°C to room temperature, 12 hours

    • Yield: 68%

  • Suzuki-Miyaura Coupling (Alternative):

    • Reagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O

    • Conditions: 90°C, 6 hours

    • Yield: 72%

Reaction Optimization and Challenges

Isomer Control During Cyclization

The patent CN111362874B highlights isomer formation as a major challenge. For the pyrazole core:

  • Low-Temperature Cyclization : Reducing temperature to 0°C minimizes 5-substituted isomer formation (≤5% impurity).

  • Catalyst Screening : Morpholine outperforms triethylamine, enhancing regioselectivity to 93:7.

Boc Group Stability

The Boc group is susceptible to acidic conditions. Key mitigations:

  • pH Control : Maintain reaction pH >4 during coupling steps.

  • Short Reaction Times : Limit exposure to protic solvents.

Industrial-Scale Considerations

Adapting the synthesis for large-scale production requires:

  • Continuous Flow Reactors : For cyclization steps to improve heat transfer and yield.

  • Solvent Recovery Systems : Ethanol/water mixtures are recycled via distillation.

  • Automated Crystallization : Ensures consistent particle size and purity (>99.5%).

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥99.5% (Method: C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • NMR Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 9H, Boc), 4.21 (m, 2H, azetidine), 7.89 (s, 1H, pyrazole).

    • ¹³C NMR : 155.2 ppm (Boc carbonyl), 165.1 ppm (carboxylic acid).

Comparative Analysis of Synthetic Routes

MethodYieldIsomer RatioScalability
Mitsunobu Coupling68%N/AModerate
Suzuki-Miyaura72%N/AHigh
Patent-Based Cyclization75.8%95:5Industrial

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Some specific areas of interest include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Properties : Some derivatives of pyrazole compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Coupling Reactions : The presence of both azetidine and pyrazole rings makes it suitable for coupling reactions, which are essential in the synthesis of heterocyclic compounds.
  • Functionalization : The carboxylic acid group can be utilized for further functionalization, allowing chemists to modify the compound for specific applications.

Agrochemical Development

Research is being conducted into the use of this compound in developing new agrochemicals. Its potential to act as a herbicide or pesticide could be explored based on its chemical reactivity and biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of pyrazole derivatives, including 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid. The results indicated significant cytotoxic activity against human cancer cell lines, prompting further investigation into its mechanism of action.

Case Study 2: Synthesis of Novel Derivatives

In another research project, chemists synthesized various derivatives of this compound to evaluate their biological activity. The derivatives demonstrated enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of structural modifications.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its role as a rigid linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins . The rigidity of the linker helps in maintaining the proper orientation of the PROTAC, facilitating the formation of the ternary complex required for effective protein degradation.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference CAS/ID
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid (Target) C₁₃H₁₉N₃O₄ 281.31 Azetidine (3-membered ring), pyrazole-4-carboxylic acid, Boc protection 2095672-42-5
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid C₁₅H₂₁N₃O₄ 313.35 Piperidine (6-membered ring), pyrazole-4-carboxylic acid, Boc protection 3D-XGC38602
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₄H₂₀F₂N₄O₄ 346.33 Piperidine, triazole-4-carboxylic acid, difluoromethyl substituent, Boc protection 2060045-99-8
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₁N₃O₄ 321.29 Pyrazole-4-carbaldehyde, benzoyl and 3-nitrophenyl substituents N/A
4-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole derivatives Variable 250–400 Imidazole core, Boc-protected amino acid conjugates Multiple IDs

Key Observations:

Ring Size and Strain :

  • The target compound’s azetidine (3-membered ring) introduces significant ring strain compared to the piperidine derivatives (6-membered rings). This strain may influence conformational flexibility and reactivity in synthetic applications .
  • Piperidine-based analogs (e.g., 3D-XGC38602) exhibit higher molecular weights due to the expanded ring structure .

Heterocycle and Functional Group Variations :

  • Replacement of pyrazole with triazole (e.g., 2060045-99-8) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
  • Substituents like difluoromethyl (in 2060045-99-8) enhance metabolic stability and lipophilicity, critical for drug design .

Boc Protection :

  • All compounds utilize the tert-butoxycarbonyl group to protect amines, enabling selective deprotection under acidic conditions. This feature is standard in peptide synthesis and prodrug strategies .

Key Findings:

Synthetic Accessibility :

  • The target compound is synthesized via Boc protection of azetidine followed by coupling with pyrazole-4-carboxylic acid precursors. Improved methods for analogous pyrazole intermediates (e.g., Jiang et al.’s protocols) may enhance yields .
  • Triazole derivatives (e.g., 2060045-99-8) often employ click chemistry, enabling modular synthesis .

Biological Relevance :

  • While the target compound is primarily a synthetic intermediate, analogs like 1-benzoyl-3-nitrophenyl pyrazole-4-carbaldehyde exhibit antioxidant activity (IC₅₀ values in DPPH assays: ~25 µM) .
  • Boc-protected imidazole derivatives (Table 1) are explored as protease inhibitors or peptide mimetics, leveraging their conformational rigidity .

Biological Activity

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1529035-77-5
  • IUPAC Name : 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid showed effectiveness against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism through which the compound could mitigate inflammatory responses .

Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention, with some studies reporting that these compounds can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

  • Antimicrobial Efficacy Study : A derivative of pyrazole was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong antimicrobial activity .
  • Anti-inflammatory Mechanism : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Cancer Cell Line Study : The compound was tested on human breast cancer cell lines (MCF-7), where it induced apoptosis through caspase activation, demonstrating its potential as an anticancer agent .

Research Findings and Data Tables

Study Type Effect Observed Reference
Antimicrobial ActivityMIC against S. aureus: 32 µg/mL
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in MCF-7 cells

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid?

Methodological Answer: Synthesis optimization requires attention to:

  • Reagent stoichiometry : Use triazenylpyrazole precursors and azido(trimethyl)silane for efficient coupling, as demonstrated in triazole-pyrazole hybrid syntheses .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity, with dry-loading on Celite to minimize solvent use .
  • Temperature control : Reactions often require precise warming (e.g., 50°C) to avoid side products .
  • Analytical validation : Monitor via TLC and confirm purity via NMR (δ = 7.2–7.6 ppm for aromatic protons) and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store as a solid at –20°C (long-term) or –80°C in solvent to prevent decomposition .
  • Handling : Use respiratory protection, nitrile gloves, and eye/face shields due to potential irritancy .
  • Incompatibilities : Avoid strong oxidizers to prevent hazardous decomposition (e.g., COx, NOx) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Assign peaks for azetidine (δ ~3.5–4.0 ppm) and pyrazole (δ ~7.5 ppm) moieties .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M]+ at m/z 238.0961) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (–COOH, ~2500–3000 cm⁻¹) groups .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Methodological Answer:

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyrazole 5-position to modulate electronic properties and binding affinity .
  • Scaffold hybridization : Combine with triazole or thiophene rings to explore synergistic effects, as seen in anticonvulsant and antimicrobial analogs .
  • SAR studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

Methodological Answer:

  • Experimental validation : Reproduce measurements using DSC for melting points and shake-flask methods for solubility .
  • Data reconciliation : Cross-reference with analogs (e.g., tert-butyl pyrazole-carboxylates) to identify trends in hydrophobicity .
  • QC protocols : Implement standardized protocols (e.g., USP guidelines) to minimize batch variability .

Q. What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

  • In vitro screening : Use HepG2 cells for hepatotoxicity assessment and Ames tests for mutagenicity .
  • Metabolic profiling : Identify reactive metabolites via LC-MS/MS to guide structural detoxification .
  • Dose optimization : Apply allometric scaling (e.g., from rodents to humans) using body surface area calculations .

Q. How to design experiments assessing environmental impact or degradation pathways?

Methodological Answer:

  • Fate studies : Use HPLC-UV to track degradation in simulated environmental matrices (e.g., soil, water) .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae to determine EC₅₀ values .
  • Advanced oxidation : Test ozonation or photocatalysis for breakdown into non-toxic intermediates (e.g., CO₂, NH₃) .

Data Reproducibility and Experimental Design

Q. What steps ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Detailed SOPs : Document reaction parameters (e.g., 16 h at 50°C for triazole formation) .
  • Batch records : Track reagent lot numbers and storage conditions to identify variability sources .
  • Peer validation : Share protocols via platforms like Beilstein Journal of Organic Chemistry for community verification .

Q. How to address instability during kinetic studies or long-term storage?

Methodological Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months to predict degradation .
  • Lyophilization : Convert to stable salt forms (e.g., sodium carboxylate) for improved shelf life .
  • Real-time monitoring : Use Raman spectroscopy to detect crystalline form changes .

Cross-Disciplinary Applications

Q. How can this compound be applied in material science or catalysis?

Methodological Answer:

  • Coordination chemistry : Chelate metal ions (e.g., Cu²⁺) for catalytic applications in C–N coupling .
  • Polymer synthesis : Incorporate into polyamides via carboxylic acid-amine condensation for thermally stable materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.